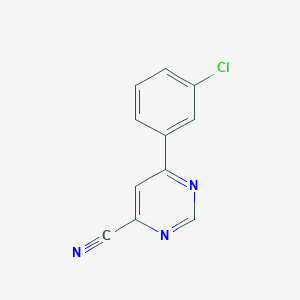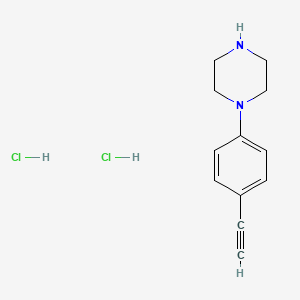
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a fluoro and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is performed between 4-fluoro-2-methyl-iodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The phenylethynyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Major Products
Substitution: The major products would be derivatives where the trimethylsilyl group is replaced by other functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major products are alkenes or alkanes.
Scientific Research Applications
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, the phenylethynyl moiety participates in the formation of new carbon-carbon bonds, often mediated by metal catalysts.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-2-methylphenyl)-trimethylsilane
- (4-Fluoro-2-methylphenylethynyl)-dimethylsilane
- (4-Fluoro-2-methylphenylethynyl)-triethylsilane
Uniqueness
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both a fluoro and methyl group on the phenylethynyl moiety, which can influence its reactivity and the types of reactions it can undergo. Additionally, the trimethylsilyl group provides stability and can be easily removed or replaced, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15FSi |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-9-12(13)6-5-11(10)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChI Key |
WZQBKRXOBYALGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


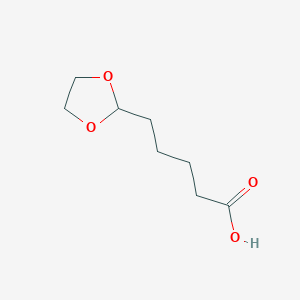


![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
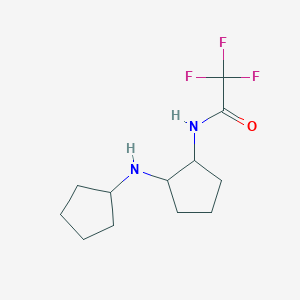
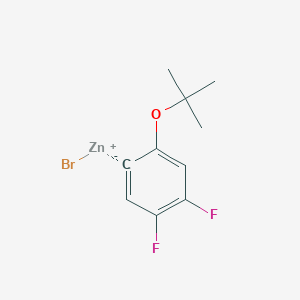
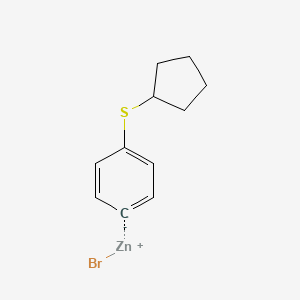



![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
